molecular formula C17H18O3 B6284038 4-[3-(benzyloxy)phenyl]butanoic acid CAS No. 152380-68-2

4-[3-(benzyloxy)phenyl]butanoic acid

Cat. No. B6284038
CAS RN: 152380-68-2
M. Wt: 270.3
InChI Key:
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Description

“4-[3-(benzyloxy)phenyl]butanoic acid” is a chemical compound with the CAS Number: 152380-68-2 . It has a molecular weight of 270.33 . The IUPAC name for this compound is 4-(3-(benzyloxy)phenyl)butanoic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-[3-(benzyloxy)phenyl]butanoic acid” is 1S/C17H18O3/c18-17(19)11-5-9-14-8-4-10-16(12-14)20-13-15-6-2-1-3-7-15/h1-4,6-8,10,12H,5,9,11,13H2,(H,18,19) . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “4-[3-(benzyloxy)phenyl]butanoic acid” are not detailed in the literature, similar compounds often undergo protodeboronation . This process involves the removal of a boron group from the molecule .


Physical And Chemical Properties Analysis

“4-[3-(benzyloxy)phenyl]butanoic acid” has a melting point of 100-102 degrees Celsius . It is a powder at room temperature .

Safety and Hazards

This compound is classified as a combustible liquid. It is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life . Precautionary measures include avoiding release to the environment and wearing protective gloves, clothing, and eye/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-[3-(benzyloxy)phenyl]butanoic acid can be achieved through a multi-step process involving the protection of functional groups, formation of carbon-carbon bonds, and deprotection of functional groups.", "Starting Materials": [ "4-bromobenzoic acid", "benzyl alcohol", "3-bromophenylacetic acid", "butyric anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Protection of 4-bromobenzoic acid - 4-bromobenzoic acid is reacted with benzyl alcohol in the presence of triethylamine and butyric anhydride to form 4-(benzyloxy)benzoic acid.", "Step 2: Protection of 3-bromophenylacetic acid - 3-bromophenylacetic acid is reacted with benzyl alcohol in the presence of triethylamine and butyric anhydride to form 3-(benzyloxy)phenylacetic acid.", "Step 3: Formation of carbon-carbon bond - 4-(benzyloxy)benzoic acid and 3-(benzyloxy)phenylacetic acid are coupled using diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in the presence of triethylamine to form 4-[3-(benzyloxy)phenyl]benzoic acid.", "Step 4: Deprotection of functional groups - 4-[3-(benzyloxy)phenyl]benzoic acid is deprotected using a mixture of hydrochloric acid and diethyl ether to remove the benzyl protecting group. The resulting compound is then treated with sodium bicarbonate to neutralize the acid and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate and concentrated to yield 4-[3-(benzyloxy)phenyl]butanoic acid." ] }

CAS RN

152380-68-2

Product Name

4-[3-(benzyloxy)phenyl]butanoic acid

Molecular Formula

C17H18O3

Molecular Weight

270.3

Purity

95

Origin of Product

United States

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